molecular formula C6H7NO2 B3213765 2-Ethyl-oxazole-5-carbaldehyde CAS No. 1126634-01-2

2-Ethyl-oxazole-5-carbaldehyde

Cat. No.: B3213765
CAS No.: 1126634-01-2
M. Wt: 125.13 g/mol
InChI Key: ADONCDFFNZWCJU-UHFFFAOYSA-N
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Description

2-Ethyl-oxazole-5-carbaldehyde is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by formylation at the 5-position using formic acid or formyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 2-Ethyl-oxazole-5-carboxylic acid.

    Reduction: 2-Ethyl-oxazole-5-methanol.

    Substitution: 2-Bromo-2-ethyl-oxazole-5-carbaldehyde.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-oxazole-5-carbaldehyde
  • 2-Phenyl-oxazole-5-carbaldehyde
  • 2-Isopropyl-oxazole-5-carbaldehyde

Comparison

Compared to its analogs, 2-Ethyl-oxazole-5-carbaldehyde exhibits unique reactivity due to the presence of the ethyl group, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties.

Properties

IUPAC Name

2-ethyl-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-6-7-3-5(4-8)9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADONCDFFNZWCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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